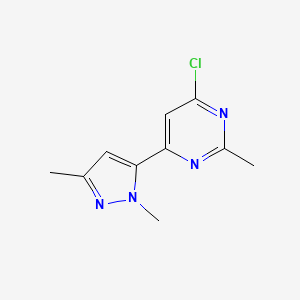
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine
説明
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine is a compound of significant interest due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chlorinated pyrimidine ring substituted with a dimethylpyrazole moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound against various cancer cell lines.
Table 1: Antitumor Activity Against Different Cell Lines
The compound demonstrated significant cytotoxicity against MCF7 breast cancer cells and A549 lung cancer cells, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is crucial for cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
Table 2: Anti-inflammatory Activity
This inhibition suggests that the compound may be useful in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial effects of this compound have been tested against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
These findings indicate that the compound has potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Breast Cancer : A study involving MCF7 cells treated with the compound showed a significant reduction in cell viability, supporting its use as a potential therapeutic agent for breast cancer .
- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its effectiveness in managing inflammatory responses .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth in various bacterial strains, suggesting its applicability in treating infections caused by resistant bacteria .
特性
IUPAC Name |
4-chloro-6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDURLWZEOHXYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















